1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol
Overview
Description
The compound seems to be a derivative of phenol, which is an aromatic compound with a hydroxyl group attached to the aromatic ring . It has bromine and fluorine substituents on the aromatic ring and a trifluoroethanol group attached to the ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 4-Bromo-2-fluorobiphenyl have been synthesized using Suzuki Coupling Reaction with Pd (PPh_3) _4 Catalysis .Physical and Chemical Properties Analysis
Based on similar compounds, we can expect that this compound would have a relatively high boiling point and a low vapor pressure . It’s likely to be insoluble in water .Scientific Research Applications
Photocatalytic Fluoromethylation
One application involves the fine design of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds. This process is crucial for introducing trifluoromethyl (CF3) and difluoromethyl (CF2H) groups into various molecular skeletons, which are significant in pharmaceuticals and agrochemicals. Photoredox catalysis has emerged as a powerful tool for radical reactions, including efficient and selective radical fluoromethylation under mild conditions (Koike & Akita, 2016).
Synthesis of Low Melting Esters
Another study reports the synthesis of new series of low melting esters with large nematic ranges, where different substituents like fluoro, chloro, bromo, and cyano have been introduced into the phenolic moiety of certain compounds. These compounds, particularly the 4-n-alkyl-2-fluorophenyl derivatives, have demonstrated useful electrooptical properties and very low injected smectic tendencies, highlighting their potential in liquid crystal display technologies (Gray & Kelly, 1981).
Hypervalent Iodine Chemistry
The use of fluoroalcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol as solvents in hypervalent iodine-mediated phenolic oxidations has been extensively studied. These solvents have been shown to stabilize reactive cationic intermediates effectively, leading to a variety of synthetic applications and transformations in organic chemistry (Dohi, Yamaoka, & Kita, 2010).
Synthesis of Fluorinated Polyimides
Research has also focused on the synthesis of fluorinated polyimides using multitrifluoromethyl-substituted aromatic diamines. These polyimides exhibit outstanding mechanical properties, thermal stability, and optical transparency, making them suitable for various applications, including optoelectronic devices (Tao, Yang, Liu, Fan, & Yang, 2009).
Conformational Analysis of Fluoroethanols
A detailed NMR and theoretical investigation of the gauche effect in fluoroethanols, including 1-(4-bromophenyl)-2-fluoroethanol, has been conducted. This study provides insight into the conformer populations and relative energies of such molecules, offering valuable information for designing molecules with desired properties (Abraham, Chambers, & Thomas, 1994).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3,7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXISGRVKWJITSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734248 | |
Record name | 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033805-88-7 | |
Record name | 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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